3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine
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Overview
Description
3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine is a complex heterocyclic compound that integrates multiple functional groups and ring systems. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of oxazole, triazole, thiadiazole, and pyridine rings in its structure makes it a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of 5-phenyl-1,2-oxazole, followed by its reaction with triazole and thiadiazole derivatives in the presence of suitable catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical processes. For instance, it may inhibit key enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiadiazole core and exhibit comparable pharmacological activities.
Oxazole Derivatives: Compounds containing the oxazole ring are known for their antimicrobial and anticancer properties.
Pyridine Derivatives: Pyridine-containing compounds are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
The uniqueness of 3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine lies in its multi-functional structure, which allows it to interact with a wide range of biological targets. This makes it a versatile scaffold for drug design and development, offering potential advantages over simpler compounds .
Properties
Molecular Formula |
C17H10N6OS |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-phenyl-3-(3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole |
InChI |
InChI=1S/C17H10N6OS/c1-2-5-11(6-3-1)14-9-13(22-24-14)16-21-23-15(19-20-17(23)25-16)12-7-4-8-18-10-12/h1-10H |
InChI Key |
DPICJAWBTYCTTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C3=NN4C(=NN=C4S3)C5=CN=CC=C5 |
Origin of Product |
United States |
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